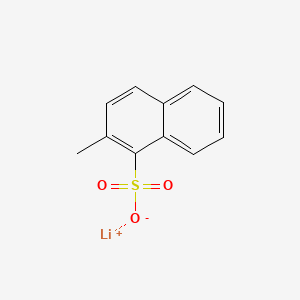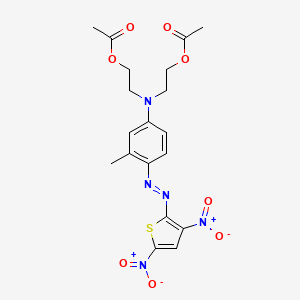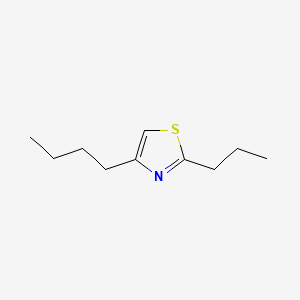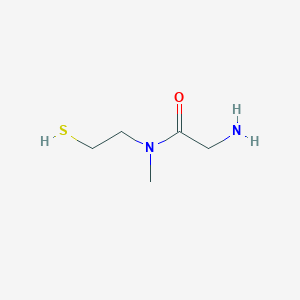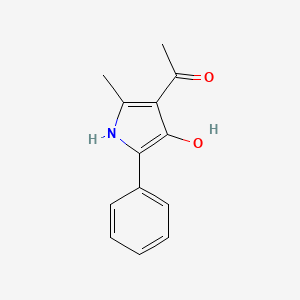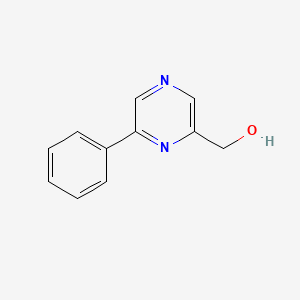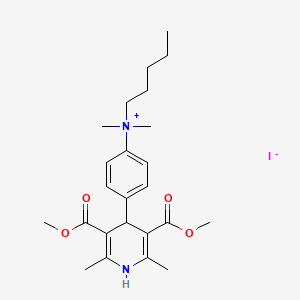
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide is a complex organic compound It is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with methoxycarbonyl and dimethyl groups, linked to a phenyl ring and further attached to a dimethylpentyl ammonium group with an iodide counterion
Preparation Methods
The synthesis of this compound typically involves the Hantzsch condensation reaction. This reaction is a three-component cyclocondensation involving acetoacetic ester, an aldehyde, and ammonia. The specific synthetic route for this compound would involve:
Reacting methyl-3-aminocrotonate with p-methoxybenzaldehyde: to form the intermediate 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine.
Further reaction with dimethylpentylamine: to introduce the ammonium group.
Final iodide exchange: to obtain the desired iodide salt.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The 1,4-dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxycarbonyl groups can be substituted under appropriate conditions to form different esters or acids.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major products: These reactions can yield a variety of products, including pyridine derivatives, tetrahydropyridine derivatives, and substituted esters or acids.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It can be used in studies involving calcium channel blockers due to its structural similarity to known calcium channel blockers.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as calcium channels. The 1,4-dihydropyridine ring structure allows it to bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells. This results in the relaxation of smooth muscle cells and a reduction in blood pressure. Additionally, it may increase the release of nitric oxide from endothelial cells, contributing to its vasodilatory effects .
Comparison with Similar Compounds
This compound can be compared with other 1,4-dihydropyridine derivatives such as:
- Nifedipine
- Felodipine
- Nicardipine
- Amlodipine
These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. The unique combination of substituents in Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide provides it with distinct chemical and biological properties .
Properties
CAS No. |
66941-32-0 |
|---|---|
Molecular Formula |
C24H35IN2O4 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethyl-pentylazanium;iodide |
InChI |
InChI=1S/C24H34N2O4.HI/c1-8-9-10-15-26(4,5)19-13-11-18(12-14-19)22-20(23(27)29-6)16(2)25-17(3)21(22)24(28)30-7;/h11-14,22H,8-10,15H2,1-7H3;1H |
InChI Key |
QKSPYAFPVBOPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



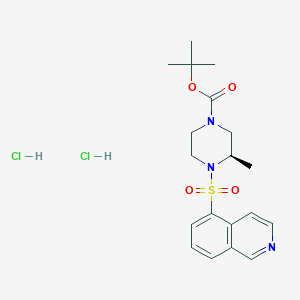
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)

